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Compound of Interest

Compound Name: Cefdinir (Omnicef)

Cat. No.: B1236009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cefdinir is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity

against both Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy and favorable

pharmacokinetic profile have established it as a significant therapeutic agent in the treatment of

a variety of bacterial infections. This technical guide provides an in-depth analysis of the

molecular structure and chemical properties of Cefdinir, intended to serve as a comprehensive

resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure of Cefdinir
Cefdinir's chemical structure is fundamental to its antibacterial activity and pharmacokinetic

characteristics. It is a semi-synthetic antibiotic, distinguished by its cephalosporin nucleus and

specific side-chain modifications.[4]

Chemical Formula: C₁₄H₁₃N₅O₅S₂[5]

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-

ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4]

Molecular Weight: 395.42 g/mol [5]

Key Structural Features:
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β-Lactam Ring fused to a Dihydrothiazine Ring: This core structure is characteristic of

cephalosporins and is essential for its mechanism of action, which involves the inhibition of

bacterial cell wall synthesis.[6]

7-aminocephalosporanic acid (7-ACA) nucleus: Cefdinir is built upon this fundamental

cephalosporin scaffold.

Aminothiazole Ring: This side chain at the C-7 position enhances the antibacterial spectrum,

particularly against Gram-negative bacteria.[4]

Syn-oxime Group: The (hydroxyimino)acetyl moiety contributes to the stability of the

molecule against β-lactamase enzymes produced by some resistant bacteria.

Vinyl Group: The ethenyl group at the C-3 position influences the pharmacokinetic properties

of the drug.[4]

Molecular Structure Visualization:

Caption: Molecular Structure of Cefdinir.

Chemical Properties of Cefdinir
The chemical properties of Cefdinir dictate its therapeutic utility, including its antibacterial

activity, how it is processed by the body, and mechanisms by which bacteria may develop

resistance.

Mechanism of Action
Cefdinir exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7]

This process is crucial for maintaining the structural integrity of the bacterial cell, and its

disruption leads to cell lysis and death.[6]

The key steps in Cefdinir's mechanism of action are:

Binding to Penicillin-Binding Proteins (PBPs): Cefdinir binds to and inactivates PBPs, which

are enzymes located on the inner membrane of the bacterial cell wall.[7] PBPs are essential

for the final steps of peptidoglycan synthesis.
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Inhibition of Transpeptidation: By binding to PBPs, Cefdinir inhibits the transpeptidation

reaction, which is the cross-linking of peptidoglycan chains. This cross-linking is vital for the

strength and rigidity of the cell wall.[7]

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of

the bacterium, leading to cell lysis and death.[7]

Signaling Pathway of Cefdinir's Mechanism of Action:
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Caption: Cefdinir's Mechanism of Action.

Antibacterial Spectrum
Cefdinir is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and

Gram-negative bacteria.[1][2][3] Its stability in the presence of some β-lactamase enzymes

allows it to be effective against certain resistant strains.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Cefdinir against Common Pathogens

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-cefdinir
https://synapse.patsnap.com/article/what-is-the-mechanism-of-cefdinir
https://www.benchchem.com/product/b1236009?utm_src=pdf-body-img
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=37b5d000-db9e-4b6e-8208-6361e98fb55d&type=display
https://en.wikipedia.org/wiki/Cefdinir
https://pubmed.ncbi.nlm.nih.gov/12017394/
https://pubmed.ncbi.nlm.nih.gov/12017394/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microorganism MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Streptococcus

pneumoniae

(penicillin-susceptible)

≤0.015 - 1 0.12 0.25

Streptococcus

pyogenes
≤0.015 - 0.5 0.03 0.06

Haemophilus

influenzae (β-

lactamase positive)

0.03 - 4 0.25 0.5

Haemophilus

influenzae (β-

lactamase negative)

≤0.015 - 1 0.06 0.12

Moraxella catarrhalis

(β-lactamase positive)
0.06 - 8 0.25 0.5

Moraxella catarrhalis

(β-lactamase

negative)

≤0.015 - 0.5 0.06 0.12

Staphylococcus

aureus (methicillin-

susceptible)

0.06 - 16 0.5 2

Note: MIC values can vary depending on the testing methodology and geographical location of

the isolates.

Pharmacokinetics
The pharmacokinetic profile of Cefdinir describes its absorption, distribution, metabolism, and

excretion within the human body.

Table 2: Pharmacokinetic Parameters of Cefdinir in Adults
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Parameter Value Reference

Absorption

Bioavailability (Capsule)
16% (600 mg dose) - 21%

(300 mg dose)
[1][8]

Bioavailability (Suspension) 25% [1]

Time to Peak Concentration

(Tₘₐₓ)
2 - 4 hours [1][8]

Effect of Food (High-fat meal)
Cₘₐₓ reduced by 16%, AUC

reduced by 10%
[1]

Distribution

Protein Binding 60% - 70% [9]

Volume of Distribution (Vd) 0.35 L/kg (Adults) [9]

0.67 L/kg (Pediatrics) [9]

Metabolism

Extent of Metabolism Not appreciably metabolized [9]

Excretion

Elimination Half-life (t₁/₂) 1.7 ± 0.6 hours [8]

Route of Excretion Primarily renal [8]

Percentage of Dose Excreted

Unchanged in Urine

11.6% (600 mg) - 18.4% (300

mg)
[8]

Renal Clearance 2.0 ± 1.0 mL/min/kg [8]

Hemodialysis
Cefdinir is removed by

hemodialysis
[10]

Resistance Mechanisms
The primary mechanism of resistance to Cefdinir is the production of β-lactamase enzymes by

bacteria.[7] These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.
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While Cefdinir is stable against many common β-lactamases, certain extended-spectrum β-

lactamases (ESBLs) can confer resistance. Alterations in the structure of penicillin-binding

proteins can also reduce the binding affinity of Cefdinir, leading to decreased susceptibility.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of Cefdinir is the lowest concentration that inhibits the visible growth of a

microorganism after overnight incubation. Broth microdilution is a standard method for

determining MIC values.

Detailed Methodology for Broth Microdilution MIC Testing:

Preparation of Cefdinir Stock Solution: A stock solution of Cefdinir is prepared in a suitable

solvent (e.g., water or DMSO) at a high concentration.

Serial Dilutions: A two-fold serial dilution of the Cefdinir stock solution is performed in a 96-

well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB). This creates

a range of Cefdinir concentrations.

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a

turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is

then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of

the microtiter plate.

Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated

with the bacterial suspension. A growth control well containing only the broth and the

inoculum is also included.

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

Reading the MIC: After incubation, the plate is examined for visible bacterial growth

(turbidity). The MIC is recorded as the lowest concentration of Cefdinir that shows no visible

growth.
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Experimental Workflow for MIC Determination:
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Caption: Workflow for MIC Determination.

Pharmacokinetic Analysis in Humans
Pharmacokinetic studies in humans are essential to understand the absorption, distribution,

metabolism, and excretion of Cefdinir.
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Detailed Methodology for a Human Pharmacokinetic Study:

Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study, providing

informed consent.

Drug Administration: A single oral dose of Cefdinir (e.g., 300 mg or 600 mg capsule) is

administered to the subjects after an overnight fast.

Blood Sampling: Serial blood samples are collected at predetermined time points before and

after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).

Plasma Separation: The collected blood samples are centrifuged to separate the plasma.

Sample Analysis: The concentration of Cefdinir in the plasma samples is quantified using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to

calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Vd, and

clearance, using non-compartmental or compartmental analysis.[10]

Conclusion
This technical guide has provided a detailed overview of the molecular structure and chemical

properties of Cefdinir. A thorough understanding of these fundamental aspects is crucial for the

rational use of this important antibiotic in clinical practice and for the development of new and

improved cephalosporin derivatives. The data and protocols presented herein serve as a

valuable resource for the scientific community engaged in antibacterial research and drug

development.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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